The Chemistry and History of Euxanthic Acid: A Technical Whitepaper
The Chemistry and History of Euxanthic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euxanthic acid, the principal component of the historic pigment Indian yellow, is a molecule of significant scientific and historical interest. This technical guide provides an in-depth exploration of the discovery, historical context, and chemical properties of euxanthic acid. It details the traditional, controversial production method and outlines the modern analytical techniques used for its characterization. This paper summarizes key quantitative data, presents detailed experimental protocols, and provides visualizations of the historical workflow, analytical procedures, and the proposed metabolic pathway for its formation.
Introduction
Euxanthic acid (C₁₉H₁₆O₁₀) is a xanthonoid glycoside, specifically a conjugate of euxanthone (B22016) and glucuronic acid.[1] Its magnesium and calcium salts are the primary constituents of the vibrant, transparent yellow pigment known as Indian yellow.[2][3] Used by artists in Europe and India for centuries, the origin of this pigment was long shrouded in mystery and controversy.[4][5] This whitepaper will delve into the historical narrative of its discovery, the scientific elucidation of its chemical nature, and the methodologies used to study this unique compound.
Historical Context and Discovery
The use of Indian yellow pigment dates back to at least the 15th century in India and it was used in Europe by the 19th century.[4] For many years, its origin was a subject of speculation, with theories ranging from mineral deposits to the urine of various animals like camels or elephants.[2]
The pivotal moment in understanding the source of Indian yellow came in 1883. In response to an inquiry from Sir Joseph Hooker, the director of Kew Gardens, T.N. Mukharji, an official in the Department of Revenue and Agriculture of the Government of India, investigated the pigment's production.[6] Mukharji traveled to Mirzapur, near Monghyr in Bihar, India, where he documented that a specific group of milkmen (gwalas) produced the pigment from the urine of cows fed exclusively on a diet of mango leaves (Mangifera indica) and water.[2][6]
This diet, rich in polyphenolic compounds, was detrimental to the cows' health, leading to the eventual prohibition of the practice in 1908 on humane grounds.[2] Mukharji's account was met with some skepticism over the years, but modern analysis of historical samples has confirmed the presence of hippuric acid, a metabolite common in bovine urine, and xanthone (B1684191) derivatives linked to mangoes, lending strong credibility to his report.[7]
Logical Flow of Historical Discovery
Caption: Logical flow of the historical discovery of the origin of Indian yellow.
Chemical and Physical Properties
Euxanthic acid is a pale yellow, crystalline solid. Its chemical structure consists of the aglycone euxanthone linked to a glucuronic acid moiety via a β-glycosidic bond.[8] This glycosidic linkage increases its water solubility compared to euxanthone alone.[8]
Table 1: Physical and Chemical Properties of Euxanthic Acid
| Property | Value | Source(s) |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid | [9] |
| Molecular Formula | C₁₉H₁₆O₁₀ | [9] |
| Molar Mass | 404.327 g/mol | [1] |
| Density | 1.737 g/ml | [1] |
| Appearance | Pale yellow needles | [8] |
| Solubility | Freely soluble in water. Soluble in ethanol (B145695) and methanol. | [10] |
| Melting Point | Not precisely reported for the free acid. Intermediates in synthesis have reported melting points (e.g., 1,7-Dihydroxyxanthone: 194–195 °C). | [8] |
Table 2: Spectroscopic Data for Indian Yellow (Euxanthic Acid Salts)
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| FT-Raman | ||
| 1626 | Ring vibrations | [11] |
| 1441 | Ring vibrations | [11] |
| 1425 | Ring vibrations | [11] |
| 1368 | Ring vibrations | [11] |
| 1346 | Ring vibrations | [11] |
| mFTIR-ATR | ||
| 1624 | OH, carbonyl, and carboxylate vibrations | [11] |
| 1582 | OH, carbonyl, and carboxylate vibrations | [11] |
| 1484 | OH, carbonyl, and carboxylate vibrations | [11] |
| 1458 | OH, carbonyl, and carboxylate vibrations | [11] |
| 1230 | OH, carbonyl, and carboxylate vibrations | [11] |
| 1068 | OH, carbonyl, and carboxylate vibrations | [11] |
| 1054 | OH, carbonyl, and carboxylate vibrations | [11] |
Table 3: ¹H and ¹³C NMR Data for Euxanthic Acid
Recorded in DMSO-d₆ with a drop of TFA. Chemical shifts (δ) in ppm.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Source(s) |
| Euxanthone Moiety | [11] | ||
| 1 | 118.2 | 7.69 (d, J=8.8 Hz) | [11] |
| 3 | 121.7 | 7.37 (dd, J=8.8, 2.5 Hz) | [11] |
| 4 | 110.1 | 7.55 (d, J=2.5 Hz) | [11] |
| 4a | 155.6 | - | [11] |
| 5 | 108.2 | 6.84 (d, J=8.4 Hz) | [11] |
| 6 | 136.7 | 7.71 (t, J=8.4 Hz) | [11] |
| 7 | 109.9 | 7.01 (d, J=8.4 Hz) | [11] |
| 8 | 161.9 | - | [11] |
| 8a | 109.7 | - | [11] |
| 9 | 179.9 | - | [11] |
| 9a | 153.9 | - | [11] |
| 10a | 148.2 | - | [11] |
| Glucuronic Acid Moiety | [11] | ||
| 1' | 100.2 | 5.15 (d, J=7.5 Hz) | [11] |
| 2' | 73.0 | 3.45 (m) | [11] |
| 3' | 75.8 | 3.45 (m) | [11] |
| 4' | 71.5 | 3.45 (m) | [11] |
| 5' | 75.5 | 3.82 (d, J=9.6 Hz) | [11] |
| 6' | 170.1 | - | [11] |
Experimental Protocols
Historical Production of Indian Yellow (as described by T.N. Mukharji, 1883)
This protocol is for historical context and is not recommended for practice due to the inhumane treatment of the animals involved.
-
Dietary Regimen: A herd of cows is fed exclusively on a diet of mango leaves (Mangifera indica) and water.[6]
-
Urine Collection: The urine from the cows, which takes on a bright yellow color, is collected in earthen pots. The cows are stimulated to urinate multiple times a day.[6]
-
Concentration: The collected urine is heated over a fire to concentrate the liquid and precipitate the yellow pigment.[6]
-
Filtration: The concentrated liquid is then filtered through a cloth to separate the solid sediment.[4]
-
Formation and Drying: The collected sediment is hand-pressed into balls (purree) and dried, first over a charcoal fire and then in the sun.[6]
-
Purification (by European importers): The raw pigment balls are washed to separate the desirable yellow components from greenish phases and other impurities.[4]
Workflow for Historical Production of Indian Yellow
Caption: Workflow for the historical production of Indian yellow pigment.
Modern Analytical Characterization
The characterization of euxanthic acid and Indian yellow today relies on modern spectroscopic and chromatographic techniques.
Protocol for Analysis by LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry)
This is a generalized protocol based on methods described in the literature.[12]
-
Sample Preparation:
-
A small sample of the pigment is dissolved in a suitable solvent mixture. A mixture of acetonitrile (B52724), methanol, and DMSO (1:1:1, v/v/v) has been shown to be effective.[11]
-
The solution is filtered through a 0.2 µm or 0.45 µm filter prior to injection to remove any particulate matter.[11]
-
-
LC Separation:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution is employed, often using:
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol, also with 0.1% formic acid.
-
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is common.[11]
-
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode to detect the deprotonated molecular ion [M-H]⁻ of euxanthic acid.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-ToF or Orbitrap) is used to obtain accurate mass measurements for formula determination.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a given mass range. Tandem MS (MS/MS) is used to fragment the parent ion of euxanthic acid to confirm its structure by comparing the fragmentation pattern to known standards or literature data.[12]
-
Workflow for Modern Analytical Characterization
Caption: General workflow for the modern analytical characterization of Indian yellow.
Proposed Metabolic Pathway
The formation of euxanthic acid in cows is a fascinating example of xenobiotic metabolism. The process is believed to begin with the ingestion of mangiferin (B1668620), a C-glucosyl xanthone abundant in mango leaves.
-
Deglycosylation: In the cow's digestive system, likely aided by gut microbiota, mangiferin is metabolized. A key step is the deglycosylation to its aglycone, norathyriol, and subsequent metabolism to euxanthone (1,7-dihydroxyxanthone).[13]
-
Phase II Conjugation (Glucuronidation): Euxanthone is then absorbed and undergoes Phase II metabolism in the liver. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of euxanthone with glucuronic acid (derived from glucose). This process, known as glucuronidation, attaches the glucuronic acid moiety to one of the hydroxyl groups of euxanthone, forming the water-soluble euxanthic acid.[6]
-
Excretion: Euxanthic acid is then excreted from the body via the urine.[6]
Diagram of Proposed Metabolic Pathway
Caption: Proposed metabolic pathway of mangiferin to euxanthic acid in cows.
Conclusion
The story of euxanthic acid is a compelling intersection of art history, analytical chemistry, and biochemistry. From its origins as a mysterious, luminescent pigment to its well-characterized chemical identity, the journey of discovery has been remarkable. The historical production method, though now obsolete, highlights a unique example of animal metabolism being harnessed for human use. Modern analytical techniques have not only confirmed the historical accounts but have also provided a detailed understanding of its molecular structure and properties. This knowledge is crucial for art conservation, historical studies, and continues to be of interest to scientists in various fields, including those in drug development exploring the bioactivities of xanthone derivatives.
References
- 1. Euxanthic acid - Wikipedia [en.wikipedia.org]
- 2. justpaint.org [justpaint.org]
- 3. Indian_yellow [chemeurope.com]
- 4. Indian yellow - Wikipedia [en.wikipedia.org]
- 5. Before you continue to YouTube [consent.youtube.com]
- 6. hinduaesthetic.medium.com [hinduaesthetic.medium.com]
- 7. The Art Blog of David Myers: Indian Yellow [toxicgraphix.blogspot.com]
- 8. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]
- 9. Euxanthinic acid | C19H16O10 | CID 44516816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Profiling of Mangiferin Metabolites In Vivo and In Vitro Based on the “Drug Metabolite Clusters” Analytical Strategy - PMC [pmc.ncbi.nlm.nih.gov]
